An In-depth Technical Guide to N-Cyclopentyl-5-fluoro-2-nitroaniline (CAS No. 1250834-99-1)
An In-depth Technical Guide to N-Cyclopentyl-5-fluoro-2-nitroaniline (CAS No. 1250834-99-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopentyl-5-fluoro-2-nitroaniline is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including a fluorine atom and a nitro group on the aniline ring, coupled with an N-cyclopentyl substituent, make it a molecule of significant interest for the development of novel compounds in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds. This guide provides a comprehensive overview of the synthesis, properties, potential applications, and safety considerations for N-Cyclopentyl-5-fluoro-2-nitroaniline, with a focus on its utility in medicinal chemistry.
Physicochemical Properties
N-Cyclopentyl-5-fluoro-2-nitroaniline is characterized by the following molecular and physical properties, which are crucial for its handling, reactivity, and application in further synthetic endeavors.
| Property | Value | Source |
| CAS Number | 1250834-99-1 | ChemScene |
| Molecular Formula | C₁₁H₁₃FN₂O₂ | ChemScene |
| Molecular Weight | 224.23 g/mol | ChemScene |
| Topological Polar Surface Area (TPSA) | 55.17 Ų | ChemScene |
| Predicted logP | 3.0884 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 3 | ChemScene |
| Rotatable Bonds | 3 | ChemScene |
Synthesis and Mechanistic Insights
The synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly suitable for aromatic rings activated by strong electron-withdrawing groups, such as the nitro group present in the precursor.[1][2]
Recommended Synthetic Protocol
The proposed synthesis involves the reaction of 2,4-difluoronitrobenzene with cyclopentylamine. The nitro group in the ortho position to one of the fluorine atoms strongly activates it towards nucleophilic attack. The para-fluorine is also activated, but the ortho-fluorine is generally more susceptible to substitution in this context.
Reaction:
Experimental Protocol:
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Reaction Setup: To a solution of 2,4-difluoronitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopentylamine (1.1 equivalents).
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Base: Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents), to scavenge the hydrofluoric acid (HF) byproduct.
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Temperature: Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.
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Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
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Purification: Collect the solid by filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Rationale
The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3]
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Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electron-deficient carbon atom bearing the fluorine atom ortho to the nitro group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which stabilizes the intermediate.[2]
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Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system. The liberated fluoride is then neutralized by the base present in the reaction mixture.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline.
Spectroscopic Characterization (Predicted)
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¹H NMR:
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Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group would be the most downfield.
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N-H Proton: A broad singlet or doublet (depending on coupling to the adjacent CH) in the region of δ 8.0-9.0 ppm, characteristic of an amine proton adjacent to a nitro-aromatic ring.
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Cyclopentyl Protons: A multiplet for the CH group attached to the nitrogen (approx. δ 4.0-4.5 ppm) and a series of multiplets for the remaining methylene protons of the cyclopentyl ring (approx. δ 1.5-2.2 ppm).
-
-
¹³C NMR:
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Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 110-150 ppm). The carbon bearing the fluorine atom will show a large C-F coupling constant. The carbons attached to the nitro and amino groups will also be readily identifiable.
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Cyclopentyl Carbons: Signals corresponding to the five carbons of the cyclopentyl ring in the aliphatic region (approx. δ 20-60 ppm).
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IR Spectroscopy:
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N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹.
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C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
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NO₂ Stretches: Two strong absorption bands characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).
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C-F Stretch: An absorption in the fingerprint region, typically around 1100-1300 cm⁻¹.
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Applications in Drug Discovery and Development
The fluoro-nitroaniline scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[7][8][9]
Building Block for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[10] The N-Cyclopentyl-5-fluoro-2-nitroaniline structure contains several features that make it an attractive starting point for the synthesis of kinase inhibitors:
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The aniline core can serve as a scaffold to which other pharmacophoric groups can be attached.
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The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as the construction of heterocyclic ring systems commonly found in kinase inhibitors (e.g., quinazolines, pyrimidines).
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The fluorine atom can enhance binding affinity to the target protein through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidative metabolism.[11]
Logical Flow from Building Block to Potential Kinase Inhibitor:
Caption: Potential synthetic route to kinase inhibitors.
Intermediate in Agrochemical Synthesis
Fluorinated aromatic compounds are prevalent in modern agrochemicals due to their enhanced efficacy and stability.[12] Similar to its role in pharmaceuticals, N-Cyclopentyl-5-fluoro-2-nitroaniline can serve as a key intermediate in the synthesis of novel herbicides, fungicides, and insecticides. The lipophilic cyclopentyl group can also contribute to the molecule's ability to penetrate biological membranes.
Safety and Handling
As with all laboratory chemicals, N-Cyclopentyl-5-fluoro-2-nitroaniline should be handled with appropriate care.[13][14]
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Toxicity: Nitroaromatic compounds as a class are known to have potential toxicity.[16] While specific toxicological data for this compound is not available, it should be treated as a potentially hazardous substance.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
N-Cyclopentyl-5-fluoro-2-nitroaniline is a versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis via nucleophilic aromatic substitution is straightforward and scalable. The presence of multiple functional groups allows for diverse chemical transformations, making it a valuable building block for the creation of complex and biologically active molecules. Researchers and scientists are encouraged to explore the utility of this compound in their respective synthetic programs.
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